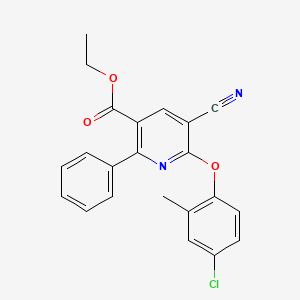

Ethyl 6-(4-chloro-2-methylphenoxy)-5-cyano-2-phenylnicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 4-Chloro-2-methylphenoxyacetic acid (MCPA), which is a technical grade herbicide . MCPA is a widely used herbicide in agriculture .

Synthesis Analysis

While specific synthesis information for the requested compound is not available, related compounds such as MCPA and its analogues have been synthesized . For instance, ionic liquids containing the MCPA anion and domiphen derived phenoxyethylammonium cation were synthesized . Another method involves reacting the corresponding 2-methylphenoxyalkanoic acid with a chlorinating agent in an aqueous medium in the presence of a catalyst .Scientific Research Applications

Synthesis of Heterocyclic Compounds : Ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, a compound related to Ethyl 6-(4-chloro-2-methylphenoxy)-5-cyano-2-phenylnicotinate, has been used in synthesizing new heterocyclic compounds like 2-phenyl-5, 6-dihydro-8H-pyrido[3, 2-d][1, 2]oxazin-5-one and its derivatives (Markova, Ostroumova, Lebedeva, & Shchukina, 1970).

Development of Pharmaceutical Compounds : Ethyl 6-chloro-5-cyano-2-methylnicotinate was used in developing AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This synthesis supported preclinical and clinical studies, indicating its importance in pharmaceutical development (Andersen, Aurell, Zetterberg, Bollmark, Ehrl, Schuisky, & Witt, 2013).

Molluscicidal Properties : In a study focusing on thiazolo[5,4-d]pyrimidines with molluscicidal properties, a compound related to this compound was synthesized and tested against B. alexandrina snails, an intermediate host of schistosomiasis (El-bayouki & Basyouni, 1988).

Analgesic and Anti-inflammatory Research : A study synthesized and evaluated 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives, showing significant analgesic and anti-inflammatory activities in rodents. These compounds were derived from a similar chemical process involving ethyl chloroacetate, indicating potential applications in pain and inflammation research (Dewangan, Nakhate, Tripathi, Kashyap, & Dhongde, 2015).

Antihypertensive Activity : Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates were prepared and expected to exhibit antihypertensive activity. This demonstrates the compound's potential in cardiovascular drug research (Kumar & Mashelker, 2006).

Copolymer Research : Research into electrophilic trisubstituted ethylenes, including derivatives of methyl 2-cyano-3-phenyl-2-propenoates, highlights the compound's relevance in polymer chemistry. These studies explore the synthesis, structure, and properties of various copolymers (Kim, Morales, Scully, Seitz, Sikora, Spaulding, Sudman, Sullivan, Dean, Kharas, & Watson, 1999).

Mechanism of Action

Target of Action

The primary target of Ethyl 6-(4-chloro-2-methylphenoxy)-5-cyano-2-phenylnicotinate is likely to be similar to that of other phenoxy herbicides . These compounds typically act by mimicking the auxin growth hormone indoleacetic acid (IAA) .

Mode of Action

Phenoxy herbicides, including this compound, are believed to function by mimicking the natural plant hormone IAA . When these compounds are absorbed by plants, they induce rapid, uncontrolled growth, often leading to the death of the plant . This mechanism is particularly effective against broad-leaf plants, allowing these herbicides to selectively kill weeds while leaving crops relatively unaffected .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in plant growth and development . By mimicking IAA, this compound can disrupt normal growth processes, leading to rapid, uncontrolled growth and eventually plant death .

Pharmacokinetics

Like other phenoxy herbicides, it is likely to be absorbed by plants and transported throughout the plant’s tissues

Result of Action

The primary result of the action of this compound is the death of the plant . By inducing rapid, uncontrolled growth, this compound disrupts normal plant development, leading to structural instability and eventually plant death .

properties

IUPAC Name |

ethyl 6-(4-chloro-2-methylphenoxy)-5-cyano-2-phenylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O3/c1-3-27-22(26)18-12-16(13-24)21(25-20(18)15-7-5-4-6-8-15)28-19-10-9-17(23)11-14(19)2/h4-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSWJSZNZHOIDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)OC2=C(C=C(C=C2)Cl)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B3000127.png)

![(E)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-methylsulfonylprop-2-enamide](/img/structure/B3000132.png)

![2-chloro-N'-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene}acetohydrazide](/img/structure/B3000138.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3000142.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B3000145.png)